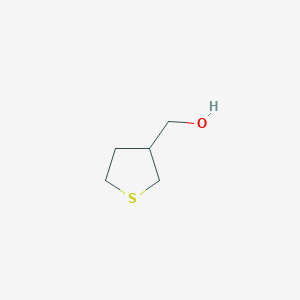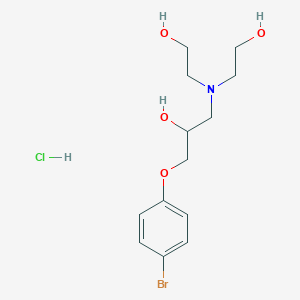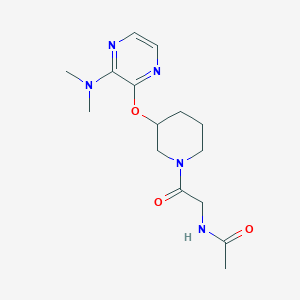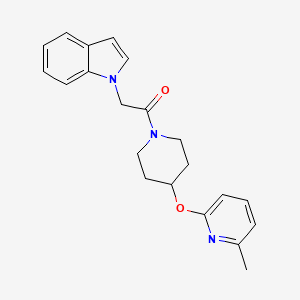
3-(Mercaptomethyl)benzoic acid
Vue d'ensemble
Description
3-(Mercaptomethyl)benzoic acid is an organic compound with the molecular formula C8H8O2S It is characterized by the presence of a benzoic acid moiety substituted with a mercaptomethyl group at the third position
Applications De Recherche Scientifique
3-(Mercaptomethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
Target of Action
The primary target of 3-(Mercaptomethyl)benzoic acid is the Prostate-Specific Membrane Antigen (PSMA) , also known as Glutamate Carboxypeptidase II (GCPII) . This is a Zn-dependent metalloprotease that plays a significant role in prostate cancer indication and is a potential target for anti-cancer medicines and drug delivery .
Mode of Action
The compound interacts with its target, PSMA, by binding to the catalytic zinc atom within the PSMA binding site . This interaction results in the inhibition of PSMA, which can have therapeutic effects in conditions such as prostate cancer .
Biochemical Pathways
It is known that psma, the target of this compound, catalyzes the conversion of n-acetylaspartylglutamate (naag) to n-acetylaspartate (naa) and glutamate . Therefore, it is plausible that the inhibition of PSMA by this compound could affect this pathway.
Pharmacokinetics
A related thiol-based gcpii inhibitor, 2-(3-mercaptopropyl) pentanedioic acid (2-mppa), has been found to be orally accessible in rats
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of PSMA. By inhibiting PSMA, this compound could potentially slow the progression of prostate cancer . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(mercaptomethyl)benzoic acid typically involves the introduction of a mercaptomethyl group to a benzoic acid derivative. One common method is the reaction of 3-(bromomethyl)benzoic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Reflux conditions
- Reagents: Thiourea, followed by hydrolysis with aqueous sodium hydroxide
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Mercaptomethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-(sulfonylmethyl)benzoic acid
Reduction: 3-(mercaptomethyl)benzyl alcohol
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
- 3-(bromomethyl)benzoic acid
- 3-(chloromethyl)benzoic acid
- 3-(methylamino)benzoic acid
- 3-(trifluoromethyl)benzoic acid
Comparison: 3-(Mercaptomethyl)benzoic acid is unique due to the presence of the thiol group, which imparts distinct reactivity and binding properties compared to other similar compounds. For instance, while 3-(bromomethyl)benzoic acid is primarily used as an alkylating agent, this compound can engage in thiol-specific reactions, making it valuable for applications requiring thiol reactivity.
Propriétés
IUPAC Name |
3-(sulfanylmethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,11H,5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCWVQXSKGOWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28162-88-1 | |
| Record name | 3-(sulfanylmethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride](/img/structure/B2931537.png)
![5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2931538.png)


![4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2931541.png)







